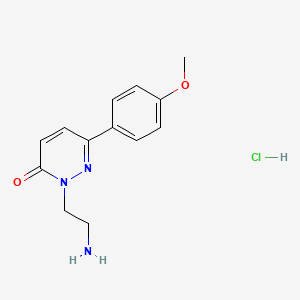
4-Bromoisothiazole
Overview
Description
4-Bromoisothiazole is a useful research compound. Its molecular formula is C3H2BrNS and its molecular weight is 164.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Interactions
- Regioselective Hydrodehalogenation : 4-Bromoisothiazole derivatives, such as 3-bromoisothiazole-4-carbonitrile, are synthesized through regioselective hydrodehalogenation. This process involves reacting dibromoisothiazole with elements like zinc or indium, demonstrating significant yields and specific chemical transformations (Ioannidou & Koutentis, 2011).
- Reactions with Dithiazoles : this compound compounds engage in chemical reactions with dithiazoles, leading to the formation of various derivatives. These reactions are integral in synthesizing key intermediates in chemical processes (Christoforou, Koutentis & Rees, 2002).
Application in Protein Crystallography
- Single-Wavelength Anomalous Dispersion (SAD) Phasing : Halogenated compounds like this compound derivatives are used for experimental phase determination in protein crystallography through SAD phasing. Their promiscuous binding to various small molecule binding spots in target proteins makes them valuable in this field (Bauman, Harrison & Arnold, 2016).
Role in Bromodomain Ligands
- Histone Post-Translational Modification : this compound derivatives play a role in developing bromodomain ligands. Bromodomains are involved in reading the histone-acetylation code, crucial for epigenetic regulation of gene transcription. These compounds help in the discovery of subtype-selective inhibitors, important for therapeutic research (Hewings et al., 2011).
Applications in Corrosion Inhibition
- Triazole Schiff Bases : this compound compounds, when synthesized as triazole Schiff bases, demonstrate potential as corrosion inhibitors on metals like mild steel. This application is significant in industrial and engineering contexts, offering protection against corrosive environments (Chaitra, Mohana & Tandon, 2015).
Biological and Pharmaceutical Applications
- Antimicrobial and Antifungal Effects : this compound derivatives are studied for their antimicrobial and antifungal effects. They show promise in the medical and veterinary fields for treating fungal diseases on animal skin (Ohloblina, Bushuieva & Parchenko, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 4-bromoisothiazole belongs, have been found to be involved in various biological activities
Mode of Action
Isothiazoles are known to interact with their targets in a variety of ways, depending on the specific compound and target . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isothiazoles have been found to be involved in a wide range of selective transformations . The downstream effects of these transformations depend on the specific isothiazole compound and the biochemical pathway in which it is involved.
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could impact its bioavailability.
Result of Action
Isothiazoles have been found to exhibit high biological activity and can be used as effective new drugs and plant protection chemicals .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-Bromoisothiazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with histone acetyltransferases (HATs) such as Tip60 and p300, inhibiting their activity . This interaction is crucial as HATs are involved in the acetylation of histones, which in turn regulates gene expression. By inhibiting these enzymes, this compound can modulate gene expression and influence various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit cellular proliferation in prostate cancer cell lines by inducing apoptosis through the activation of caspase 3 and caspase 9 . Additionally, this compound affects cell signaling pathways by decreasing the levels of androgen receptor, prostate-specific antigen, p53, and p21 proteins. These changes highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of histone acetyltransferases by binding to their active sites, preventing the acetylation of histones . This inhibition leads to changes in gene expression, which can result in altered cellular functions. The compound’s ability to modulate enzyme activity and gene expression underscores its potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of reactive intermediates, which may contribute to its cytotoxic effects. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to bind to transporters and proteins can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it exerts its effects on gene expression by inhibiting histone acetyltransferases. This localization is essential for its role in modulating cellular functions and therapeutic applications.
Properties
IUPAC Name |
4-bromo-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKUQWKQVTDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409450 | |
| Record name | 4-BROMOISOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-77-0 | |
| Record name | 4-BROMOISOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-isothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)

![1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, sulfate](/img/structure/B1276390.png)



![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid](/img/structure/B1276407.png)


